molecular formula C14H17Cl2NO3 B14175944 N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide CAS No. 909000-27-7

N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide

Cat. No.: B14175944
CAS No.: 909000-27-7
M. Wt: 318.2 g/mol
InChI Key: LSOJFZXLSBDKBF-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    N-[2-(2,4-Dichlorophenoxy)ethyl]-N,N-dimethylamine:

Uniqueness

Its combination of functional groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

CAS No.

909000-27-7

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide

InChI

InChI=1S/C14H17Cl2NO3/c1-9(2)12(18)8-14(19)17-5-6-20-13-4-3-10(15)7-11(13)16/h3-4,7-9,18H,5-6H2,1-2H3,(H,17,19)

InChI Key

LSOJFZXLSBDKBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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